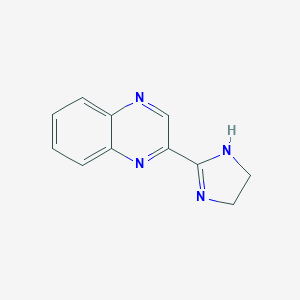
2-(4,5-ジヒドロ-1H-イミダゾール-2-イル)キノキサリン
概要
説明
2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline is a heterocyclic compound that features both imidazole and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and quinoxaline rings endows it with unique chemical and biological properties.
科学的研究の応用
2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets and induce changes that lead to their various biological activities .
Biochemical Pathways
It’s known that imidazole derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
One study showed that a compound induced g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on the smmc-7721 cell line .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
生化学分析
Biochemical Properties
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives have been reported to have a wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant effects . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .
Molecular Mechanism
Imidazole derivatives have been reported to show a remarkable binding affinity at the active site of the receptor . This indicates high affinity at the active site of the receptor and suggests potential enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors. . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Both the imidazole and quinoxaline rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Imidazolone derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted imidazole and quinoxaline derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a phenol group instead of a quinoxaline ring.
2-(1H-Imidazol-2-yl)pyridine: Contains a pyridine ring instead of a quinoxaline ring.
2-Phenyl-2-imidazoline: Features a phenyl group instead of a quinoxaline ring.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline is unique due to the combination of imidazole and quinoxaline rings, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSSFHXQKUSFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


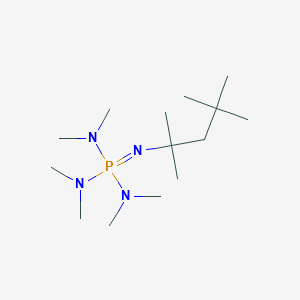
![3-[(3-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B67484.png)
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)
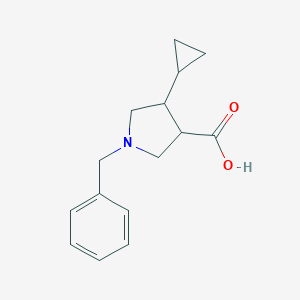
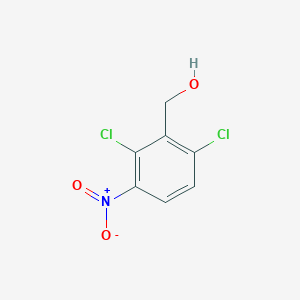

![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)
![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)


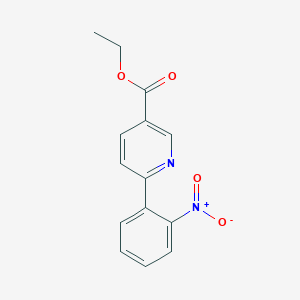
![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)
